molecular formula C12H20N2O4S B3002656 1-(3-Morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one CAS No. 2109141-16-2

1-(3-Morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one

Cat. No. B3002656
CAS RN: 2109141-16-2
M. Wt: 288.36
InChI Key: OZRIOIXTVQSIGR-UHFFFAOYSA-N
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Description

1-(3-Morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one, also known as MPSPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been studied for its potential use in various applications, including drug development, biochemical research, and physiological studies.

Mechanism of Action

The mechanism of action of 1-(3-Morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to act through multiple pathways. It can inhibit the activity of various enzymes, including proteasomes and histone deacetylases. 1-(3-Morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one can also induce the expression of genes involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-(3-Morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. It can inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. 1-(3-Morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one can also affect the expression of genes involved in cell cycle regulation, DNA repair, and oxidative stress.

Advantages and Limitations for Lab Experiments

1-(3-Morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, there are also some limitations to using 1-(3-Morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 1-(3-Morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one. One area of interest is its potential use in drug development. 1-(3-Morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one has been shown to have antitumor activity, and it may be a promising candidate for the development of new cancer therapies. Another area of interest is its potential use as an anti-inflammatory agent. 1-(3-Morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one and its effects on various biological pathways.

Synthesis Methods

1-(3-Morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one can be synthesized by reacting 3-morpholin-4-ylsulfonylpiperidine with propargyl bromide in the presence of a base. The reaction yields a yellow solid, which can be purified through recrystallization. This synthesis method has been optimized by various researchers, and the yield and purity of the product can be improved by modifying the reaction conditions.

Scientific Research Applications

1-(3-Morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one has been extensively studied for its potential use in drug development. It has been shown to have antitumor activity, and it can inhibit the growth of cancer cells by inducing apoptosis. 1-(3-Morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one has also been studied for its potential use as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

1-(3-morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S/c1-2-12(15)13-5-3-4-11(10-13)19(16,17)14-6-8-18-9-7-14/h2,11H,1,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRIOIXTVQSIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Morpholin-4-ylsulfonylpiperidin-1-yl)prop-2-en-1-one

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